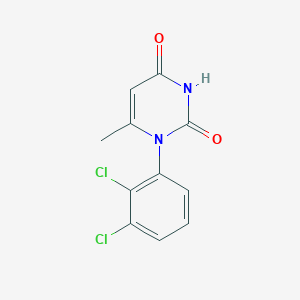![molecular formula C21H25NO B4434751 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434751.png)
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline
説明
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline, also known as TIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TIQ is a tetrahydroisoquinoline derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research settings.
作用機序
The mechanism of action of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve interactions with multiple neurotransmitter and neuromodulator systems in the brain. 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been shown to bind to a number of different receptors, including dopamine D1 and D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and acetylcholine muscarinic receptors. These interactions can lead to changes in the activity of these systems, resulting in a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, changes in receptor activity, and alterations in gene expression. These effects can lead to changes in behavior, mood, and cognitive function, making 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline a promising tool for studying these complex processes.
実験室実験の利点と制限
One of the major advantages of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline as a research tool is its ability to interact with multiple neurotransmitter and neuromodulator systems in the brain. This makes it a versatile tool for studying a wide range of complex processes. However, 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its relatively low potency and selectivity for specific receptor subtypes. These limitations can make it challenging to use 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline in certain research settings.
将来の方向性
There are a number of potential future directions for research on 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on developing more potent and selective 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline derivatives that could be used to study specific neurotransmitter and neuromodulator systems in greater detail. Another potential direction could be on investigating the potential therapeutic applications of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives in the treatment of neurological and psychiatric disorders. Overall, 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is a promising research tool with a wide range of potential applications in scientific research.
科学的研究の応用
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. One of the major areas of focus has been its use as a tool for studying the mechanisms of action of various neurotransmitters and neuromodulators in the brain. 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to interact with a number of these molecules, including dopamine, serotonin, and acetylcholine, and has been used to elucidate the complex interactions between these systems.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)18-10-7-17(8-11-18)9-12-21(23)22-14-13-19-5-3-4-6-20(19)15-22/h3-8,10-11,16H,9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNABYUDUITRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
![3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4434687.png)
![N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4434688.png)
![tert-butyl 3-[(cyclopropylamino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4434695.png)

![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4434717.png)
![N-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434725.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434743.png)
![N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434759.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)

![3-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4434784.png)
![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)